2-(3,4-Difluorophenyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

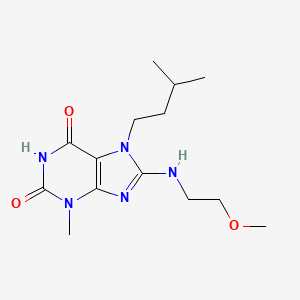

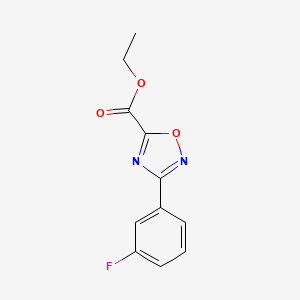

2-(3,4-Difluorophenyl)propan-1-amine is a chemical compound with the molecular weight of 171.19 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines was achieved using transaminases . Another study proposed a mechanism for the thermal decomposition of fluoxetine, a compound structurally similar to 2-(3,4-Difluorophenyl)propan-1-amine .Molecular Structure Analysis

The molecular structure of 2-(3,4-Difluorophenyl)propan-1-amine can be represented by the InChI code1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 . Physical And Chemical Properties Analysis

2-(3,4-Difluorophenyl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 171.19 .科学的研究の応用

Hexadentate N3O3 Amine Phenol Ligands

Research on N3O3 amine phenols, which include derivatives similar to 2-(3,4-Difluorophenyl)propan-1-amine, focuses on their application as ligands for Group 13 metal ions. These compounds have been prepared and characterized, with a particular interest in their spectroscopic properties and potential applications in coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).

Tertiary Amines in Corrosion Inhibition

The synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrates their potential as inhibitors for carbon steel corrosion. These amines form a protective layer on metal surfaces and show promise as anodic inhibitors in various applications (Gao, Liang, & Wang, 2007).

Organic Light-Emitting Devices

Novel 2,4-difluorophenyl-functionalized arylamines, similar to 2-(3,4-Difluorophenyl)propan-1-amine, have been synthesized and used in organic light-emitting devices. These compounds contribute to improved efficiency and luminance in such devices due to their electron-withdrawing properties (Li et al., 2012).

Hyperbranched Polyimides for Gas Separation

Research into hyperbranched polyimides, which utilize triamine monomers like tris(4-aminophenyl)amine, shows potential for gas separation applications. These materials offer different properties based on monomer addition orders and have been evaluated for their thermal stability and chemical characteristics (Fang, Kita, & Okamoto, 2000).

Quantum Chemical and Molecular Dynamics Simulation

Studies involving compounds like 2-amino-4-(4-chlorophenyl)-thiazole and related derivatives have utilized quantum chemical and molecular dynamics simulations to predict their corrosion inhibition performances on iron. These findings are instrumental in understanding the interaction of such compounds with metal surfaces (Kaya et al., 2016).

Chiral Auxiliary in Palladium-Catalyzed Reactions

Chiral amino alcohols, like cis-2-amino-3,3-dimethyl-1-indanol, have been converted into oxazolines and used as efficient ligands in palladium-catalyzed enantioselective allylic amination reactions. This application is significant in asymmetric synthesis (Sudo & Saigo, 1997).

Safety and Hazards

特性

IUPAC Name |

2-(3,4-difluorophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRMFVYVHCPFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)propan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)

![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)